molecular formula C5H12N2O B3434331 3-Ethoxypropanimidamide CAS No. 885957-59-5

3-Ethoxypropanimidamide

Cat. No.: B3434331
CAS No.: 885957-59-5
M. Wt: 116.16 g/mol
InChI Key: ANZMGBWGDBBELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity:
3-Ethoxypropanimidamide (CAS 188720-03-8) is an organic compound with the molecular formula C₅H₁₂N₂O₂ and a molecular weight of 132.16 g/mol . Its structure comprises a propanimidamide backbone substituted with an ethoxy group (–OCH₂CH₃) at the third carbon (Figure 1). This compound is often utilized as an intermediate in pharmaceutical synthesis and chemical research due to its amidine functional group, which enables diverse reactivity in nucleophilic and electrophilic reactions.

Physicochemical Properties: Limited data are available for its physical properties (e.g., melting/boiling points, solubility).

Properties

CAS No.

885957-59-5

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

3-ethoxypropanimidamide

InChI

InChI=1S/C5H12N2O/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H3,6,7)

InChI Key

ANZMGBWGDBBELF-UHFFFAOYSA-N

SMILES

CCOCCC(=N)N

Canonical SMILES

CCOCCC(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share the propanimidamide or propanamide backbone but differ in substituents, leading to distinct chemical behaviors:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
3-Ethoxypropanimidamide 188720-03-8 C₅H₁₂N₂O₂ 132.16 Ethoxy (–OCH₂CH₃) Pharmaceutical intermediate
3-(3-Methylphenoxy)propanimidamide Not available C₁₀H₁₄N₂O 178.23 3-Methylphenoxy (–OC₆H₄CH₃) Potential use in polymer synthesis
3-(Diethylamino)-N-methylpropanamide 62236-98-0 C₈H₁₈N₂O 158.24 Diethylamino (–N(CH₂CH₃)₂), methylamide Surfactant or agrochemical precursor
3-[Methyl(2-phenylethyl)amino]propanimidamide Not available C₁₂H₁₉N₃ 205.30 Methylphenethylamino (–N(CH₃)(CH₂C₆H₅)) Likely bioactive compound

Key Observations :

  • Substituent Effects: The ethoxy group in this compound enhances electron-donating capacity compared to the aromatic phenoxy group in 3-(3-methylphenoxy)propanimidamide. This difference may influence reactivity in electrophilic substitution or coordination chemistry.
  • Amidine vs. Amide: Amidines (e.g., this compound) exhibit stronger basicity and nucleophilicity than amides (e.g., 3-(diethylamino)-N-methylpropanamide), impacting their roles in catalysis or drug design.
  • Bioactivity : Compounds with aromatic or bulky substituents (e.g., phenethyl groups in ) are more likely to interact with biological targets, whereas simpler analogs like this compound are primarily synthetic intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.